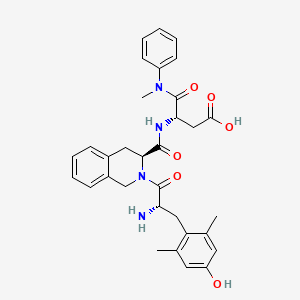

H-Dmt-Tic-Asp-N(Me)-Ph

Description

Historical Context of Dmt-Tic in Opioid Receptor Ligand Design

The journey of the Dmt-Tic pharmacophore began with the exploration of conformationally constrained amino acids to enhance the receptor selectivity and affinity of opioid peptides. u-strasbg.fr The replacement of tyrosine with the sterically hindered Dmt and the incorporation of the constrained phenylalanine analogue, Tic, were pivotal moments. u-strasbg.fr Early research established that the Dmt-Tic motif itself is the minimal sequence capable of selectively interacting with the delta-opioid receptor (DOR) as a potent antagonist. mdpi.comnih.gov This foundational discovery, evolving from the weakly active Tyr-Tic dipeptide, opened the door for extensive structure-activity relationship (SAR) studies. google.com Scientists quickly learned that even minor chemical alterations to this core structure could dramatically shift the pharmacological profile, leading to compounds with a wide spectrum of activities, from enhanced delta-antagonism to mixed mu-opioid receptor (MOR) agonism/DOR antagonism, and even pure MOR agonism. nih.govmdpi.com

Position of H-Dmt-Tic-Asp-N(Me)-Ph within the Dmt-Tic Derivative Landscape

This compound is a specific tetrapeptide derivative that builds upon the foundational Dmt-Tic pharmacophore. nih.govontosight.ai Its structure incorporates an aspartic acid (Asp) residue and a C-terminal N-methylated phenylamine group. The introduction of the aspartic acid residue is a strategic modification aimed at influencing receptor selectivity. nih.govacs.org Research has shown that the inclusion of an Asp residue can increase delta selectivity by reducing affinity for the mu-opioid receptor. nih.govacs.org Furthermore, the methylation of the C-terminal nitrogen is a key structural feature. Studies on related Dmt-Tic derivatives have demonstrated that such N-methylation can transform a delta-agonist into a delta-antagonist. nih.govacs.org Therefore, this compound is positioned within a class of Dmt-Tic derivatives that have been systematically modified to fine-tune their interaction with opioid receptors, with a particular focus on achieving a specific antagonist profile. nih.govresearchgate.net

Significance of Opioid Receptor Ligands in Contemporary Pharmacological Research

Opioid receptor ligands are indispensable tools in contemporary pharmacological research. mdpi.comnih.gov These receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and pathological processes, most notably pain perception, mood regulation, and addiction. nih.govnih.govacs.org The development of selective ligands for each receptor subtype allows researchers to dissect the specific functions of these receptors and their downstream signaling pathways. mdpi.comacs.org

A major focus of current research is the development of "biased agonists," ligands that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). mdpi.com This approach holds the promise of designing therapeutic agents with improved efficacy and fewer side effects. mdpi.com For instance, biased DOR agonists are being investigated for their potential to separate analgesic effects from the propensity to cause convulsions. mdpi.com Furthermore, highly selective antagonists, such as those derived from the Dmt-Tic pharmacophore, are invaluable for characterizing the roles of specific opioid receptors in various physiological and disease models. nih.govmdpi.com The ongoing synthesis and evaluation of novel opioid ligands, including complex derivatives like this compound, are therefore central to advancing our understanding of opioid biology and developing next-generation therapeutics. nih.gov

Detailed Research Findings

The pharmacological profile of this compound and related compounds has been elucidated through various in vitro studies. The following tables summarize key research findings, including receptor binding affinities and functional activities.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Selectivity (μKi/δKi) |

|---|---|---|---|---|

| H-Dmt-Tic-OH | 3300 | 0.022 | - | 150000 |

| N-Me-Dmt-Tic-OH | - | 0.2 | - | - |

| N,N-Me2-Dmt-Tic-OH | 2400 | 0.12 | - | 20000 |

| H-Dmt-Tic-ϵ-Lys(Z)-OH | 41.2 | 0.17 | - | 240 |

| Compound | Activity at δ-Opioid Receptor | pA2/Ke (nM) | Activity at μ-Opioid Receptor |

|---|---|---|---|

| H-Dmt-Tic-OH | Antagonist | 8.2 / 5.7 | - |

| N-Me-Dmt-Tic-OH | Antagonist | 8.5 / 2.8 | No Activity |

| N,N-Me2-Dmt-Tic-OH | Antagonist | 9.4 / 0.28 | Weak Antagonist |

| This compound | Antagonist | - | - |

Data in the tables are compiled from multiple sources. nih.govnih.govacs.orgacs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H36N4O6 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-(N-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C32H36N4O6/c1-19-13-24(37)14-20(2)25(19)16-26(33)31(41)36-18-22-10-8-7-9-21(22)15-28(36)30(40)34-27(17-29(38)39)32(42)35(3)23-11-5-4-6-12-23/h4-14,26-28,37H,15-18,33H2,1-3H3,(H,34,40)(H,38,39)/t26-,27-,28-/m0/s1 |

InChI Key |

HEKBLCZSNQVJKZ-KCHLEUMXSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N(C)C4=CC=CC=C4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C(=O)N(C)C4=CC=CC=C4)N)C)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for H Dmt Tic Asp N Me Ph and Analogues

Solution-Phase Peptide Synthesis Approaches

The synthesis of H-Dmt-Tic-Asp-N(Me)-Ph and its related analogues is predominantly achieved through solution-phase peptide synthesis (SPPS). Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase methods involve carrying out all reactions in a homogeneous liquid medium. nih.govekb.eg This approach requires purification of the intermediate peptide after each coupling step, often through extraction and crystallization. While more labor-intensive than solid-phase methods, solution-phase synthesis is well-suited for large-scale production and for complex fragments where solubility issues on a resin might arise. oup.com

Stepwise Condensation Reactions (e.g., WSC/HOBt mediated couplings)

The formation of the amide (peptide) bond between amino acid residues is the cornerstone of the synthesis. This condensation reaction requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the next. ekb.eg A widely used and effective method for this activation involves a combination of a carbodiimide (B86325) reagent and an additive to suppress side reactions and minimize racemization. luxembourg-bio.com

For the synthesis of this compound and its precursors, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC), also known as EDC, in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is frequently reported. nih.govgoogle.comnih.gov

Mechanism of Action : WSC reacts with the free carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by the free amino group of the other peptide component.

Role of HOBt : The O-acylisourea can rearrange into an unreactive N-acylurea byproduct. HOBt is added to intercept the O-acylisourea, converting it into a more stable and less reactive HOBt-active ester. oup.com This active ester then reacts cleanly with the amine component to form the desired peptide bond, reducing the risk of racemization, a critical consideration for maintaining chiral integrity. mdpi.com

A typical condensation step involves dissolving the N-protected peptide fragment and the C-protected amino acid or peptide in a suitable solvent like dimethylformamide (DMF) at 0°C, followed by the addition of HOBt and WSC. The reaction is stirred at low temperature before being allowed to warm to room temperature to ensure completion. google.comnih.gov

Protecting Group Strategies and Deprotection (e.g., Boc, Z, TFA treatment)

To ensure that peptide bonds form only between the desired carboxyl and amino groups, all other reactive functionalities must be temporarily masked with protecting groups. biosynth.com The choice of these groups is governed by the principle of orthogonality, meaning that one type of protecting group can be removed under conditions that leave others intact. peptide.com

In the synthesis of this compound, a common strategy involves the use of:

Boc (tert-Butoxycarbonyl) Group : This is a widely used protecting group for the α-amino group of the incoming amino acid. creative-peptides.commasterorganicchemistry.com The Boc group is stable under the basic and neutral conditions of the coupling reaction but is readily cleaved under acidic conditions. peptide.com The standard deprotection method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.commasterorganicchemistry.com For instance, the final step in synthesizing the target compound involves removing the N-terminal Boc group from Boc-Dmt-Tic-Asp-N(Me)-Ph using TFA. nih.gov

Z (Benzyloxycarbonyl) Group : The Z-group is another established amino-protecting group. creative-peptides.com It is stable to the acidic conditions used for Boc removal and is typically cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C). google.comcreative-peptides.com This orthogonality is useful when different deprotection steps are required during a synthesis.

Benzyl (B1604629) (Bzl) Esters : The side-chain carboxyl group of aspartic acid is often protected as a benzyl ester (-OBzl). This group is stable to the TFA used for Boc removal but can be cleaved simultaneously with a Z-group via catalytic hydrogenation. nih.govgoogle.com This strategy is evident in the synthesis where Boc-Dmt-Tic-Asp(OBzl)-N(Me)-Ph is hydrogenated to remove the benzyl ester, yielding Boc-Dmt-Tic-Asp-N(Me)-Ph. nih.gov

Synthesis of Constituent Amino Acid Derivatives (e.g., Boc-Dmt-OH)

The peptide contains the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt), which is crucial for its biological activity profile. nih.gov For its incorporation into the peptide chain using the Boc strategy, it must first be prepared as N-terminally protected Boc-Dmt-OH.

Several synthetic routes to Dmt have been developed. nih.gov A key challenge is establishing the correct L-stereochemistry. One reported synthesis involves an asymmetric hydrogenation step to install the desired chirality. nih.gov More recent, convenient methods have been developed to make this important building block more accessible. For example, a rapid synthesis utilizes a microwave-assisted Negishi cross-coupling reaction as the key step. nih.gov Once Dmt is obtained, its α-amino group is protected with the Boc group, typically by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to yield the Boc-Dmt-OH derivative required for peptide synthesis. nih.govscispace.com

Incorporation of Aspartic Acid and N-Methylated Phenyl Amide Moieties

The incorporation of the aspartic acid residue requires protection of its side-chain carboxylic acid to prevent it from reacting during coupling steps. As mentioned, a benzyl ester (Asp(OBzl)) is commonly used. nih.gov The protected amino acid, Boc-L-Asp(OBzl)-OH or Boc-D-Asp(OBzl)-OH, is coupled to the growing peptide chain using standard methods like WSC/HOBt. nih.gov

The C-terminal N-methylated phenyl amide is constructed by coupling the penultimate peptide fragment to N-methylaniline. For example, the fragment Boc-Dmt-Tic-Asp(OBzl)-OH would be activated with WSC/HOBt and then reacted with N-methylaniline to form the final amide bond, yielding Boc-Dmt-Tic-Asp(OBzl)-N(Me)-Ph. nih.gov The incorporation of N-methylated amino acids or amides can be challenging due to the steric hindrance of the secondary amine, sometimes requiring stronger coupling reagents or modified conditions to achieve high yields. luxembourg-bio.comnih.gov

Stereospecific Synthesis and Chiral Control (e.g., L-Asp vs. D-Asp configurations)

The three-dimensional structure of a peptide is critical to its function, and this is dictated by the chirality of its constituent amino acids. mdpi.comacs.org The synthesis of this compound allows for the investigation of how stereochemistry at the aspartic acid position affects biological activity. To achieve this, chemists synthesize two separate versions (diastereomers) of the final compound: one containing L-Aspartic acid and the other containing D-Aspartic acid. nih.gov

This is accomplished by using the appropriate chiral starting material in the synthetic sequence:

To synthesize the L-Asp analogue, Boc-L-Asp(OBzl)-OH is used. nih.gov

To synthesize the D-Asp analogue, Boc-D-Asp(OBzl)-OH is used. nih.gov

All other synthetic steps remain the same. By keeping the chirality of the Dmt and Tic residues constant (both L-configuration), the only difference between the final products is the stereocenter at the aspartic acid residue. A study detailing this synthesis reported distinct physical properties for the L-Asp and D-Asp intermediates and final compounds, confirming the successful synthesis of two different diastereomers for comparative biological evaluation. nih.gov This control is essential, as the incorporation of D-amino acids can significantly alter a peptide's conformation and biological properties, sometimes enhancing stability or potency. mdpi.comnih.gov

| Compound | Configuration | Yield | Melting Point (°C) | Optical Rotation [α]²⁰D |

|---|---|---|---|---|

| Boc-Dmt-Tic-Asp(OBzl)-N(Me)-Ph | L-Asp | 88% | 160-162 | -3.5 |

| Boc-Dmt-Tic-D-Asp(OBzl)-N(Me)-Ph | D-Asp | 88% | 156-158 | +7.8 |

Synthesis of Related Analogs for Comparative Studies

To understand the structure-activity relationships of the Dmt-Tic pharmacophore, numerous related analogues have been synthesized. These studies involve systematic modifications to the parent structure to probe the importance of each component.

Key synthetic modifications include:

Substitution of Aspartic Acid : Replacing the Asp residue with a simpler amino acid like Glycine (Gly) helps to determine the role of the acidic side chain. The synthesis of H-Dmt-Tic-Gly-N(Me)-Ph follows a similar solution-phase strategy. nih.govnih.gov

Modification of the C-Terminus : Analogues have been made with an unsubstituted C-terminal amide (-NH₂) or with different aromatic groups to explore the influence of this region on receptor interaction. For example, H-Dmt-Tic-D-Asp-NH-Ph was synthesized by coupling the peptide acid to aniline (B41778) instead of N-methylaniline. nih.gov

N-Terminal Modification : N,N-dimethylation of the Dmt residue has been explored to prevent side reactions like diketopiperazine formation and to alter the compound's pharmacological profile. u-szeged.hu

Scaffold Alterations : In some studies, the Tic residue itself has been replaced by more flexible or different constrained scaffolds, such as Aba-Gly, to shift receptor selectivity. nih.gov

Pharmacological Profile and Opioid Receptor Interactions of H Dmt Tic Asp N Me Ph

Opioid Receptor Binding Affinity and Selectivity

The interaction of H-Dmt-Tic-Asp-N(Me)-Ph with opioid receptors has been quantified through radioligand binding assays, which determine the affinity of the compound for different receptor subtypes. These studies have revealed a pharmacological profile dominated by a strong and selective interaction with the δ-opioid receptor.

Delta (δ) Opioid Receptor Affinity

Research has consistently demonstrated that this compound possesses a high affinity for the δ-opioid receptor. In competitive binding assays using rat brain membranes, the compound exhibited a dissociation constant (Ki) of 0.186 ± 0.008 nM nih.gov. This sub-nanomolar affinity underscores the potent interaction of this compound with the δ-opioid receptor. The Dmt-Tic pharmacophore is a well-established motif for high-affinity δ-opioid receptor ligands nih.govnih.gov.

Mu (μ) Opioid Receptor Affinity

In contrast to its high affinity for the δ-opioid receptor, this compound displays a significantly lower affinity for the µ-opioid receptor. The reported Ki value for the µ-opioid receptor is 364.3 ± 37 nM nih.gov. This marked difference in binding affinities results in a high degree of selectivity for the δ-opioid receptor over the µ-opioid receptor, with a calculated selectivity ratio (Ki µ / Ki δ) of 1958 nih.gov. The incorporation of an aspartic acid residue has been shown to increase δ-selectivity by reducing affinity for the µ-receptor nih.govresearchgate.net.

Kappa (κ) Opioid Receptor Interactions

While the primary focus of research on Dmt-Tic derivatives has been on their interaction with δ and µ receptors, the broader class of opioid peptidomimetics can exhibit activity at the kappa (κ) opioid receptor mdpi.com. However, for many Dmt-Tic based compounds, including this compound, the affinity for the κ-opioid receptor is considerably lower than for the δ and µ receptors. The structural modifications that confer high affinity and selectivity for the δ-receptor often result in diminished interaction with the κ-receptor.

| Compound | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | Selectivity (Ki µ / Ki δ) |

|---|---|---|---|

| This compound | 0.186 ± 0.008 | 364.3 ± 37 | 1958 |

Intrinsic Activity: Agonism and Antagonism at Opioid Receptors

Beyond binding affinity, the functional activity of this compound at opioid receptors has been characterized using in vitro bioassays, such as the mouse vas deferens (MVD) and guinea pig ileum (GPI) preparations, which are rich in δ and µ-opioid receptors, respectively.

Delta Opioid Receptor Agonism/Antagonism Profile

In the MVD assay, this compound has been shown to act as a potent antagonist at the δ-opioid receptor. Its antagonist activity is quantified by a pA2 value of 8.75 nih.gov. The pA2 value is a measure of the potency of an antagonist, with higher values indicating greater potency. This strong antagonist profile at the δ-receptor is a characteristic feature of many compounds containing the Dmt-Tic pharmacophore nih.govnih.gov.

Mu Opioid Receptor Agonism/Antagonism Profile

In the GPI assay, this compound demonstrates a lack of significant agonist activity at the µ-opioid receptor. Its IC50 value, which represents the concentration required to inhibit the contractile response by 50%, was found to be greater than 10,000 nM nih.gov. This indicates that the compound has very weak or no agonistic effects at the µ-opioid receptor. The methylation of the nitrogen in the C-terminal phenylamide group is a structural feature that has been observed to transform δ-agonists into δ-antagonists and reduce µ-agonist activity nih.govresearchgate.net.

| Compound | δ-Opioid Receptor Activity (MVD) | µ-Opioid Receptor Activity (GPI) |

|---|---|---|

| This compound | pA2 = 8.75 (Antagonist) | IC50 > 10000 nM (Weak/No Agonist Activity) |

Mixed Agonist/Antagonist Properties of Dmt-Tic Derivatives

The Dmt-Tic pharmacophore itself is recognized as a potent δ-opioid receptor antagonist. However, modifications to this core, particularly at the C-terminus, can introduce a spectrum of activities, often resulting in ligands with mixed agonist/antagonist profiles. For instance, the addition of certain amino acid residues or chemical moieties can confer μ-agonist or μ-antagonist properties alongside the inherent δ-receptor activity.

In the case of this compound, which is also referred to as compound 8 in some literature, the introduction of an N-methylated phenylalamine amide introduces distinct antagonist characteristics. Research has shown that N-methylation of the amide nitrogen in related Dmt-Tic-Gly-NH-Ph analogues is a key factor in converting what would otherwise be a δ-agonist into a potent δ-antagonist. Specifically, for this compound, the combination of the aspartic acid residue and the N-methylated anilide group results in a potent and selective δ-opioid antagonist profile researchgate.net. This highlights a structure-activity relationship where the hydrogen on the -NH-Ph group is crucial for inducing δ-agonism, and its replacement with a methyl group fosters antagonism researchgate.net.

Receptor Subtype Selectivity Ratios (e.g., K_i^μ/K_i^δ)

The selectivity of a ligand for one opioid receptor subtype over another is a critical aspect of its pharmacological profile and is often expressed as the ratio of the inhibition constants (Ki) for the μ-opioid receptor versus the δ-opioid receptor (K_i^μ/K_i^δ). A higher ratio indicates greater selectivity for the δ-opioid receptor.

For Dmt-Tic derivatives, the incorporation of an aspartic acid residue has been demonstrated to significantly enhance δ-selectivity, primarily by reducing affinity for the μ-opioid receptor researchgate.net. In a series of related compounds including this compound, the δ-selectivity was found to range from 101 to 5730 researchgate.net. This substantial increase in δ-selectivity underscores the role of the negatively charged aspartic acid residue in modulating receptor interaction. While a precise K_i^μ/K_i^δ ratio for this compound is not individually reported, its inclusion in this series indicates a high degree of selectivity for the δ-opioid receptor over the μ-opioid receptor.

Table 1: Opioid Receptor Selectivity for Dmt-Tic Derivatives

| Compound | K_i^μ/K_i^δ Ratio Range | Primary Activity Profile |

|---|

Functional Bioactivity in In Vitro Opioid Receptor Systems

The functional activity of this compound has been characterized using various in vitro assays that measure the physiological response of tissues and cells upon receptor binding.

Currently, there is no specific published data available from [³⁵S]GTPγS binding assays for the compound this compound. This assay is a functional measure of G-protein activation following receptor agonism. The absence of such data in the primary literature for this specific compound means its efficacy in stimulating G-protein coupling cannot be quantitatively described at this time.

Classical isolated tissue bioassays are instrumental in determining the functional properties of opioid ligands. The guinea pig ileum (GPI) assay is rich in μ-opioid receptors and is used to assess μ-agonist or antagonist activity, while the mouse vas deferens (MVD) assay is predominantly used to measure δ-opioid receptor activity.

For this compound, its potent δ-antagonist activity was confirmed in the MVD assay researchgate.net. The antagonistic potency is expressed as a pA2 value, which quantifies the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist. While a specific pA2 value for this compound is not singled out, it is included in a series of N-methylated analogues that demonstrated potent δ-antagonism with pA2 values ranging from 8.06 to 9.90 researchgate.net. This range indicates very high antagonist potency at the δ-opioid receptor.

The agonist efficacy, often measured as an IC50 value (the concentration of a drug that inhibits a response by 50%), and antagonist potency (pA2 value) provide a quantitative assessment of a compound's functional bioactivity.

As a potent δ-antagonist, the key functional parameter for this compound is its pA2 value. As mentioned, for the series of N-methylated anilides including this compound, the pA2 values in the MVD assay ranged from 8.06 to 9.90, confirming its high antagonist potency at δ-opioid receptors researchgate.net. There is no reported IC50 value for agonist activity in the GPI assay for this specific compound, which is consistent with its profile as a ligand with low μ-opioid receptor affinity and a primary δ-antagonist function researchgate.net.

Table 2: Functional Bioactivity of this compound and Related Analogues

| Assay | Parameter | Result | Receptor Profile |

|---|---|---|---|

| Mouse Vas Deferens (MVD) | pA2 | 8.06 - 9.90 (for the series) | δ-opioid antagonist |

Molecular Mechanisms and Signaling Pathways

G-Protein Coupled Receptor (GPCR) Signaling Modulation

Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are class A GPCRs that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs. nih.gov Their activation by an agonist initiates a cascade of intracellular events, beginning with their coupling to inhibitory G-proteins (Gαi/o). nih.govmdpi.com This canonical signaling pathway involves the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com Concurrently, the Gβγ subunit modulates ion channels, typically by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCC), which collectively results in a reduction of neuronal excitability. nih.gov

Canonical G-protein Activation by H-Dmt-Tic-Asp-N(Me)-Ph and its Analogs

The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a foundational structure in the design of potent and selective DOR ligands. nih.govnih.gov Research into analogs based on this scaffold has revealed that minor chemical modifications can dramatically shift a compound's pharmacological profile from an agonist to an antagonist. nih.govacs.org

A key study by Balboni et al. (2008) systematically evaluated a series of Dmt-Tic derivatives, including this compound. nih.gov A critical finding from this research is that N-methylation of the terminal phenylamide group is a molecular switch that dictates functional activity at the DOR. nih.govscience.gov Specifically, methylation of the amide nitrogen transforms compounds that are otherwise DOR agonists into potent DOR antagonists. nih.govresearchgate.net

As an antagonist, this compound binds to the DOR with high affinity but fails to induce the necessary conformational change to activate the receptor and initiate G-protein signaling. nih.gov Instead, it occupies the receptor's binding site, thereby blocking endogenous or exogenous agonists from binding and triggering the canonical G-protein pathway. This is demonstrated in functional assays, such as the mouse vas deferens (MVD) bioassay, which measures DOR-mediated functional responses. In these assays, this compound acts as a pure antagonist. nih.gov

The table below, based on data from Balboni et al. (2008), illustrates the effect of N-methylation on receptor affinity and functional activity. The transformation of the parent compound into a potent antagonist upon methylation is evident.

| Compound | Structure Modification | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Functional Activity (pA₂) | Functional Profile |

|---|---|---|---|---|---|

| H-Dmt-Tic-Asp-NH-Ph | Unmethylated Amide | 15.4 | 0.85 | 7.6 (weak antagonist) | Weak δ-Antagonist |

| This compound | N-Methylated Amide | 14.5 | 0.45 | 8.8 (potent antagonist) | Potent δ-Antagonist |

Data sourced from Balboni et al., J Med Chem, 2008. nih.gov

Investigation of Biased Signaling Pathways (e.g., G-protein vs. β-arrestin recruitment)

In recent years, the concept of "biased signaling" or "functional selectivity" at GPCRs has gained significant attention. nih.govnih.gov This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. nih.gov For opioid receptors, the two major pathways are the canonical G-protein pathway, associated with analgesia, and the β-arrestin pathway. mdpi.comnih.gov The recruitment of β-arrestin proteins to the activated receptor not only mediates receptor desensitization and internalization but can also initiate its own distinct signaling cascades. nih.govmdpi.com

There is a prevailing hypothesis in opioid pharmacology that the β-arrestin pathway is responsible for many of the undesirable side effects of opioids, such as respiratory depression and tolerance. nih.govnih.gov Consequently, there is a major research effort to develop "G-protein biased" agonists—ligands that potently activate the G-protein pathway while minimally recruiting β-arrestin. nih.govmdpi.commdpi.com

For this compound, which is a DOR antagonist, an investigation into biased signaling is conceptually different. By definition, a neutral antagonist does not activate either the G-protein or the β-arrestin pathway. researchgate.net It binds to the receptor and stabilizes an inactive state, preventing activation by an agonist. acs.orgnih.gov Therefore, it would not be expected to show bias toward either pathway, as its function is to block both.

However, the Dmt-Tic scaffold itself is highly relevant to the field of biased signaling. Researchers have incorporated this pharmacophore into other molecular structures to create novel compounds, some of which have been identified as G-protein biased agonists at the mu-opioid receptor. mdpi.com This highlights the versatility of the Dmt-Tic motif in designing ligands with specific and nuanced signaling properties.

| Ligand Type | G-Protein Activation | β-Arrestin Recruitment | Example Pathway Outcome |

|---|---|---|---|

| Conventional Agonist (e.g., Morphine) | Yes | Yes | Analgesia and side effects |

| G-Protein Biased Agonist (e.g., Oliceridine) | Yes | Minimal / None | Analgesia with potentially reduced side effects nih.gov |

| Antagonist (e.g., this compound) | No (Blocks activation) | No (Blocks activation) | Blocks agonist effects |

Ligand-Receptor Interaction Dynamics and Conformational Changes

The biological activity of a ligand—whether it acts as an agonist or an antagonist—is determined by the specific conformational changes it induces in the receptor upon binding. acs.orgnih.gov Agonists bind and stabilize an "active" conformation of the receptor, which facilitates the coupling and activation of intracellular G-proteins. researchgate.netbiorxiv.org In contrast, antagonists bind to the receptor but stabilize an "inactive" or non-signaling conformation, which prevents the receptor from adopting its active state. researchgate.netacs.orgnih.gov

Molecular modeling and docking studies of ligands containing the Dmt-Tic pharmacophore have provided insights into their interaction with the DOR binding pocket. mdpi.comu-strasbg.frresearchgate.net These studies suggest that the interaction is primarily driven by the Dmt-Tic portion of the molecule. mdpi.com Key pharmacophoric contacts include hydrogen bonds formed between the phenolic hydroxyl group of the Dmt residue and specific polar amino acids within the receptor, as well as an interaction between the ligand's protonated N-terminal amine and the receptor. mdpi.com

For an antagonist like this compound, the binding event does not trigger the large-scale conformational rearrangement characteristic of receptor activation, such as the outward movement of transmembrane helix 6 (TM6). acs.orgbiorxiv.org Instead, its occupancy of the binding pocket physically blocks agonists and locks the receptor in a state that is incompatible with G-protein engagement. Computational simulations of other opioid receptor antagonists have shown that they effectively preserve the inactive state of key structural motifs within the receptor, preventing the conformational equilibrium from shifting toward an active state. acs.orgnih.gov The specific orientation of this compound within the binding pocket, dictated by its unique combination of Dmt, Tic, Asp, and the N-methylated phenylamide group, is responsible for stabilizing this inactive conformation and producing its potent antagonist profile. nih.govresearchgate.net

Preclinical Pharmacological Investigations in Animal Models

Assessment of Pharmacological Effects in Rodent Models

In vivo Functional Readouts (e.g., antinociceptive effects)

Research in rodent models has demonstrated that H-Dmt-Tic-Asp-N(Me)-Ph possesses significant antinociceptive properties. In studies utilizing the hot-plate test in mice, this compound has shown potent dose-dependent effects. The antinociceptive activity of this compound is a key indicator of its potential as a pain-relieving agent. The mechanism of action is believed to be mediated through its interaction with opioid receptors, specifically the delta-opioid receptor.

Furthermore, investigations have explored the compound's efficacy in various pain models. For instance, in the mouse writhing test, which assesses visceral pain, this compound has been shown to reduce the number of writhes, indicating its analgesic potential in different pain states. The potency of these effects has been a central focus of preclinical studies, highlighting its robust activity.

Reversal of Pharmacological Effects by Known Opioid Antagonists (e.g., naltrindole (B39905), naloxone)

The antinociceptive effects of this compound are effectively reversed by known opioid antagonists. Specifically, the delta-opioid receptor antagonist naltrindole has been shown to block the analgesic properties of the compound. This provides strong evidence that this compound exerts its effects primarily through the delta-opioid receptor system.

In addition to naltrindole, the non-selective opioid antagonist naloxone (B1662785) has also been used to counteract the effects of this compound. The ability of naloxone to reverse the compound's antinociception further confirms its opioid-mediated mechanism of action. These reversal studies are crucial for characterizing the pharmacological profile of this compound and establishing its receptor-specific interactions.

Specific Behavioral Observations in Animal Models

Beyond its antinociceptive effects, this compound has been associated with specific behavioral observations in animal models. Studies have noted that at effective analgesic doses, the compound does not induce significant motor impairment in mice, as assessed by the rotarod test. This suggests a favorable profile where pain relief is not accompanied by a loss of coordination.

Moreover, observations of general locomotor activity have been conducted. In some studies, this compound did not produce the hyperlocomotion often associated with mu-opioid receptor agonists. This distinction in the behavioral profile further supports its primary action at delta-opioid receptors and suggests a potentially lower risk of certain side effects compared to traditional opioids.

Comparative Pharmacology with Established Opioid Ligands in Preclinical Settings

In preclinical evaluations, this compound has been compared with established opioid ligands to gauge its relative potency and efficacy. When compared to morphine, a classic mu-opioid agonist, this compound demonstrates potent antinociceptive effects, often with a different side-effect profile. For example, it has been suggested to have a lower liability for respiratory depression, a significant adverse effect of morphine.

Comparisons with other delta-opioid receptor agonists, such as SNC80, have also been conducted. These studies aim to benchmark the pharmacological properties of this compound against other compounds acting at the same receptor. Such comparative analyses are essential for understanding the unique attributes and potential therapeutic advantages of this novel compound.

Development of Analogs for Specific Preclinical Applications (e.g., Positron Emission Tomography (PET) imaging ligands)

The structural backbone of this compound has served as a template for the development of analogs for specific preclinical applications. A notable area of development is in the creation of ligands for Positron Emission Tomography (PET) imaging. By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, into the molecule, researchers can create radiotracers that allow for the in vivo visualization and quantification of delta-opioid receptors in the brain.

These PET imaging ligands are invaluable tools for neuroscience research. They enable the study of the distribution and density of delta-opioid receptors in both healthy and diseased states, and can be used to investigate the receptor occupancy of therapeutic drug candidates. The development of such analogs underscores the versatility of the this compound scaffold in advancing our understanding of the opioid system.

Advanced Research Avenues and Future Directions

Design and Synthesis of Multifunctional Opioid Ligands Incorporating the Dmt-Tic Scaffold

The dipeptide 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) is recognized as a highly potent and selective delta-opioid receptor (δOR) antagonist. nih.govnih.gov This scaffold has become a cornerstone for designing multifunctional opioid ligands, where subtle chemical modifications can dramatically shift the pharmacological profile from a δ-antagonist to a δ-agonist, or to ligands with mixed properties, such as μ-agonist/δ-antagonist or μ-agonist/δ-agonist activities. nih.govnih.govnih.gov

The design strategy often involves adding a third aromatic center to the Dmt-Tic pharmacophore, with the length and nature of the spacer being critical determinants of the resulting activity. acs.orgresearchgate.net For instance, researchers have demonstrated that the distance between the Dmt-Tic core and a C-terminal aromatic group can convert a potent δ-antagonist into a potent δ-agonist or a ligand with mixed δ- and μ-opioid properties. acs.orgresearchgate.net Modifications that have yielded multifunctional ligands include:

Varying Spacer and Aromatic Groups : Attaching different aromatic nuclei (like Phenyl, Benzyl (B1604629), or 1H-benzimidazol-2-yl) via spacers of varying lengths (e.g., Gly-NH-CH₂) can produce potent δ-agonists or bifunctional compounds with high affinity for both μ- and δ-opioid receptors. acs.orgacs.org

Incorporation of Charged Residues : The introduction of charged amino acids, such as Aspartic acid (Asp), has been shown to influence receptor selectivity. nih.govacs.org Adding an Asp residue tends to increase δ-selectivity by reducing affinity for the μ-opioid receptor (μOR). nih.govscience.gov

N-Terminal Alkylation : Methylation of the N-terminal amine of the Dmt residue can significantly enhance δ-antagonist activity. acs.orgnih.gov For example, N,N-Me₂-Dmt-Tic-OH shows considerably increased δ-antagonism while retaining high receptor affinity and selectivity. acs.orgnih.gov

The synthesis of H-Dmt-Tic-Asp-N(Me)-Ph itself is a multi-step process involving the condensation of protected amino acid precursors. nih.gov A general synthetic route involves coupling Boc-Dmt-OH with a Tic-Asp(OBzl)-N(Me)-Ph intermediate, followed by deprotection steps to yield the final compound. nih.gov The synthesis of various analogs follows similar principles of peptide chemistry, allowing for systematic exploration of the chemical space around the Dmt-Tic core. acs.orgunica.itnih.gov

Table 1: Pharmacological Properties of Selected Dmt-Tic Derivatives

| Compound Name | Receptor Selectivity Profile | Key Findings | Citations |

|---|---|---|---|

| H-Dmt-Tic-OH | Potent and selective δ-antagonist | Represents the minimum sequence for potent δ-antagonism. | nih.govnih.govnih.gov |

| H-Dmt-Tic-NH-CH₂-Bid | Potent δ-agonist, moderate μ-agonist | The addition of a spacer and a third aromatic group (Bid) converts the δ-antagonist into a δ-agonist. | acs.org |

| H-Dmt-Tic-Gly-NH-CH₂-Ph | Potent δ-antagonist, very high μ-agonist | A slightly longer spacer compared to the δ-agonist above restores δ-antagonism but introduces potent μ-agonism. | nih.govacs.org |

| N,N-Me₂-Dmt-Tic-OH | Potent δ-antagonist with enhanced activity | N-terminal dimethylation significantly boosts δ-antagonist potency. | acs.orgnih.gov |

| This compound | δ-antagonist | Substitution of Gly with Asp in a δ-agonist scaffold (H-Dmt-Tic-Gly-NH-Ph) results in a δ-antagonist. | nih.govscience.gov |

| DIPP-NH₂[Ψ] | Potent, balanced μ-agonist/δ-antagonist | A pseudopeptide modification of a Dmt-Tic containing tetrapeptide yields a balanced profile with reduced tolerance. | nih.govacs.org |

Investigation of Receptor Heteromerization and Allosteric Modulation with Dmt-Tic Derivatives

Opioid receptors, like other G-protein-coupled receptors (GPCRs), are known to form dimers or higher-order oligomers, such as μOR-δOR heteromers. nih.gov The development of multifunctional ligands that can simultaneously interact with both receptor types within a heteromer is a promising therapeutic strategy. nih.gov Ligands with mixed μ-agonist/δ-antagonist profiles, many of which are derived from the Dmt-Tic scaffold, are particularly interesting in this context. nih.govmdpi.com It is hypothesized that the δ-antagonist component of such a ligand could modulate the signaling of the μ-agonist component, potentially reducing adverse effects like tolerance and dependence. nih.govacs.org

Dimeric ligands, where two Dmt-Tic pharmacophores are covalently linked, have been synthesized to probe these receptor complexes. ebi.ac.uk These bivalent ligands have shown the potential to bridge two receptor units, exhibiting potent antagonist activities at both μ- and δ-receptors simultaneously. ebi.ac.uk This provides strong evidence for the existence of receptor oligomers and opens avenues for designing ligands that specifically target these heteromeric complexes. nih.gov

Furthermore, the concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is gaining traction in opioid research. bohrium.comresearchgate.net While research on Dmt-Tic derivatives as allosteric modulators is still emerging, their structural diversity makes them potential candidates for discovering molecules that can fine-tune the activity of endogenous opioids or other orthosteric ligands, offering a more nuanced approach to receptor modulation. mdpi.combohrium.com

Application of Computational Approaches in Opioid Ligand Design (e.g., automated docking models)

Computational methods, particularly molecular docking, are integral to the rational design of novel Dmt-Tic derivatives. u-strasbg.fr Automated docking models are used to predict the binding modes of these ligands within the opioid receptor binding pockets. nih.govresearchgate.net These studies help to rationalize observed structure-activity relationships and guide the synthesis of new analogs with improved properties. u-strasbg.frcornell.edu

For example, docking studies have been used to investigate why subtle changes to the Dmt-Tic scaffold lead to dramatic shifts in pharmacological activity. nih.govmdpi.com These models have shown that Dmt-Tic derivatives can adopt different binding orientations within the δ-opioid receptor compared to prototypical peptide antagonists. researchgate.netmdpi.com Despite different binding modes, key pharmacophoric contacts can be maintained through a similar spatial arrangement of the crucial chemical groups, explaining their high-affinity binding and functional properties. mdpi.com

Computational approaches have also been used to:

Rationalize the different binding modes of Tic-containing versus Aba-containing analogs, explaining observed differences in receptor selectivity. u-strasbg.fr

Understand how N-terminal N,N-dimethylation converts a μ-selective agonist into a δ-selective antagonist in certain scaffolds. nih.gov

Investigate the three-dimensional structural determinants responsible for the δ-antagonist properties of newly synthesized cyclic peptides incorporating the Dmt-Tic pharmacophore. researchgate.netcornell.edu

These in silico methods accelerate the drug discovery process by prioritizing the synthesis of compounds most likely to have the desired pharmacological profile, saving time and resources.

This compound and its Analogs as Chemical Probes for Elucidating Opioid Receptor Biology

Beyond their therapeutic potential, this compound and its analogs serve as valuable chemical probes for dissecting the complex biology of opioid receptors. Their diverse pharmacological profiles—ranging from highly selective antagonists to mixed-profile agonist/antagonists—allow researchers to selectively activate or block specific receptor populations or signaling pathways.

One key application is in studying the functional consequences of receptor heteromerization, as discussed earlier. nih.gov Another is the development of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET). acs.org For instance, a derivative of the Dmt-Tic pharmacophore has been labeled with Fluorine-18 to create a potent and selective δ-opioid receptor antagonist for PET imaging, enabling the visualization and quantification of δ-receptors in the living brain. acs.org

The compound this compound, identified as a δ-antagonist, contributes to the library of tools available to researchers. nih.gov Studies on how the introduction of the Asp residue and N-methylation of the phenylamide nitrogen transforms a potential agonist into an antagonist provide critical insights into the molecular switches that govern receptor activation. nih.govscience.gov Comparing the effects of this compound with its diastereomers or with analogs where Asp is replaced by other amino acids helps to map the specific interactions within the receptor binding pocket that determine agonism versus antagonism. nih.govresearchgate.net These compounds are instrumental in building a more complete picture of opioid receptor structure, function, and regulation.

Q & A

Q. What strategies enhance cross-laboratory validation of this compound findings?

- Methodological Answer :

- Material Sharing : Distribute aliquots of the peptide via biobanks (e.g., Addgene) with certificates of analysis.

- Collaborative Networks : Use platforms like Protocols.io to share step-by-step workflows.

- Ring Trials : Organize multi-center studies to compare assay reproducibility using identical reagents and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.